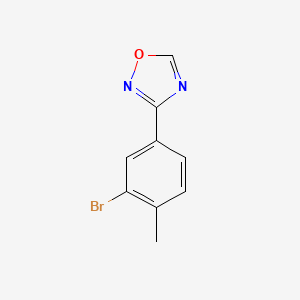![molecular formula C16H20BrNO4 B6262688 rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, trans CAS No. 2307771-54-4](/img/new.no-structure.jpg)
rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, trans is a useful research compound. Its molecular formula is C16H20BrNO4 and its molecular weight is 370.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: : Reduction reactions might use hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: : It can participate in various substitution reactions due to the presence of the bromophenyl group, with common reagents being alkyl halides or aryl halides under suitable conditions.
Major products: : These reactions lead to a variety of products, often depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: : Used in studying reaction mechanisms and synthesis of new compounds.
Medicine: : Investigated for possible therapeutic uses, including drug design and delivery systems.
Industry: : Its unique properties may be exploited in the production of fine chemicals and advanced materials.
Mechanism of Action: This compound's mechanism of action is often related to its ability to interact with specific molecular targets. These interactions can involve binding to receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways depend on the particular application and context of use.
Comparison with Similar Compounds: When compared to other compounds with similar structures, rac-(2R,3S)-3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, trans stands out due to its unique substituents and the resulting chemical properties. Similar compounds might include other substituted pyrrolidines or bromophenyl-containing molecules, but the specific tert-butoxycarbonyl and pyrrolidine combination gives it distinctive reactivity and applications.
There you have it, an exploration into this interesting chemical compound. What's next on your scientific to-do list?
Properties
CAS No. |
2307771-54-4 |
|---|---|
Molecular Formula |
C16H20BrNO4 |
Molecular Weight |
370.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



